Phloionolic acid

Description

Properties

CAS No. |

496-86-6 |

|---|---|

Molecular Formula |

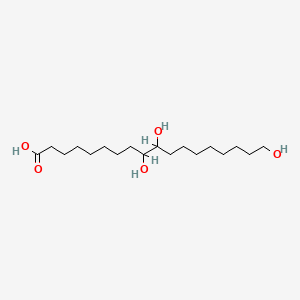

C18H36O5 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

9,10,18-trihydroxyoctadecanoic acid |

InChI |

InChI=1S/C18H36O5/c19-15-11-7-2-1-4-8-12-16(20)17(21)13-9-5-3-6-10-14-18(22)23/h16-17,19-21H,1-15H2,(H,22,23) |

InChI Key |

OISFHODBOQNZAG-UHFFFAOYSA-N |

SMILES |

C(CCCCO)CCCC(C(CCCCCCCC(=O)O)O)O |

Canonical SMILES |

C(CCCCO)CCCC(C(CCCCCCCC(=O)O)O)O |

melting_point |

104-105°C |

Other CAS No. |

17705-68-9 |

physical_description |

Solid |

Origin of Product |

United States |

Scientific Research Applications

Health and Therapeutic Applications

Phloionolic acid exhibits several health-promoting properties, primarily attributed to its antioxidant and anti-inflammatory activities. These properties are critical in addressing various diseases, including cancer, diabetes, and cardiovascular disorders.

Antioxidant Properties

Research indicates that this compound acts as an effective free radical scavenger. Its antioxidant activity helps mitigate oxidative stress, which is linked to numerous chronic diseases. A study demonstrated that this compound reduced DNA damage induced by hydrogen peroxide in human lymphocytes, showcasing its potential as a protective agent against oxidative damage .

Anticancer Activity

This compound has shown promise in cancer therapy through its ability to inhibit tumor growth and metastasis. In vivo studies have indicated that it significantly reduces tumor size in xenografted models by modulating the expression of oncogenes and enhancing cellular antioxidant levels . The compound's efficacy is further enhanced when used in conjunction with nanocarrier systems for targeted drug delivery in cancer treatment .

Anti-diabetic Effects

This compound may also play a role in managing diabetes by modulating glucose metabolism. Its ability to enhance insulin sensitivity and reduce blood glucose levels has been documented in several studies, indicating its potential as a therapeutic agent for diabetes management .

Industrial Applications

The unique properties of this compound extend beyond health applications into various industrial sectors.

Pharmaceutical Industry

This compound is utilized as a starting material for synthesizing other valuable compounds, such as ambrettolide, a fragrance component. The synthesis process involves multiple steps but yields high-quality products suitable for commercial use .

Food Industry

In the food sector, this compound is recognized for its antioxidant properties, which can enhance the shelf life and stability of food products. Its incorporation into food formulations can help prevent oxidative rancidity and improve overall product quality .

Cosmetic Industry

The compound's antioxidant and anti-inflammatory properties make it an attractive ingredient in cosmetic formulations aimed at skin health. It can be used to develop anti-aging products due to its ability to neutralize free radicals and promote skin regeneration .

Case Studies

Comparison with Similar Compounds

Key Differences :

- Hydroxylation pattern: this compound’s 18-OH distinguishes it from dihydroxy analogs (e.g., 9,10-dihydroxystearic acid) and positional isomers (e.g., isothis compound) .

- Stereochemistry: The R,R configuration influences its interaction with enzymes and receptors, unlike non-chiral analogs .

Antioxidant Activity

While phenolic acids like gallic acid exhibit strong antioxidant properties due to aromatic hydroxyl groups , this compound’s aliphatic hydroxyls may confer moderate activity.

Antiproliferative Effects

In hepatocellular carcinoma (HCC) models, this compound expression was highest in normal liver tissues (N group) and lowest in diseased (M group), suggesting a protective role . Comparatively, isoliquiritigenin (a chalcone) shows anticancer activity via apoptosis induction , while 9,10-dihydroxystearic acid modulates inflammation .

Analytical Methodologies

This compound is quantified using:

Preparation Methods

Extraction from Cork Suberin

Cork, the outer bark of Quercus suber, contains suberin—a polyester matrix rich in hydroxy fatty acids. This compound constitutes approximately 3.5% of cork’s extractable components by weight. The isolation process involves:

-

Mechanical Pretreatment : Cork is ground into a fine powder (<1 mm particle size) to increase surface area for solvent interaction.

-

Soxhlet Extraction : The powdered cork is subjected to Soxhlet extraction using methanol or ethanol at 60–80°C for 12–24 hours. Polar solvents effectively dissolve hydroxy fatty acids while leaving suberin’s polymeric backbone intact.

-

Hydrolysis : The crude extract undergoes alkaline hydrolysis (1–2 M NaOH, 80°C, 4–6 hours) to saponify ester bonds, releasing free this compound.

-

Acid Precipitation : The hydrolyzed mixture is acidified to pH 2–3 with HCl, precipitating this compound as a white crystalline solid.

-

Recrystallization : The precipitate is purified via recrystallization from ethanol-water (3:1 v/v), yielding this compound with >90% purity.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Starting Material | Cork (Quercus suber) | |

| Solvent | Methanol/Ethanol | |

| Yield (Relative to Cork) | 3.5% | |

| Purity Post-Purification | >90% |

This method’s scalability is limited by cork’s regional availability and the energy-intensive Soxhlet process. However, its high yield and simplicity make it industrially feasible for regions with abundant cork resources.

Recovery from Cranberry Pomace

Cranberry pomace, a byproduct of juice production, has emerged as an alternative source due to its low cost and high this compound content (1.2–1.8% dry weight). The University of Minnesota developed a patented method emphasizing environmental sustainability:

-

Drying and Milling : Fresh pomace is dried at 50°C and milled to 0.5–1 mm particles.

-

Solvent Extraction : A ternary solvent system (hexane:ethyl acetate:methanol, 4:3:3 v/v) is used in a countercurrent extractor at 40°C for 6 hours. This system selectively solubilizes hydroxy fatty acids while avoiding toxic chlorinated solvents.

-

Fractional Crystallization : The extract is cooled to −20°C, inducing crystallization of this compound. Impurities remain dissolved in the solvent matrix.

-

Column Chromatography : Final purification employs silica gel chromatography with a gradient elution (hexane → ethyl acetate → methanol), achieving 98% purity.

Advantages :

-

Utilizes agricultural waste, reducing disposal costs.

-

Avoids alkaline hydrolysis, preserving acid-sensitive compounds.

Limitations : Seasonal variability in cranberry pomace composition necessitates batch-specific optimization.

Chemical Synthesis

While natural extraction dominates commercial production, synthetic routes offer pathways to this compound analogs and isotopically labeled variants. Two strategies have been explored: fatty acid hydroxylation and stepwise assembly from smaller precursors .

Hydroxylation of Oleic Acid

Oleic acid (cis-9-octadecenoic acid) serves as a precursor for introducing hydroxyl groups at positions 9, 10, and 18. The process involves:

-

Epoxidation : Oleic acid is treated with peracetic acid in dichloromethane to form 9,10-epoxystearic acid.

-

Acid-Catalyzed Ring Opening : The epoxide reacts with water in the presence of sulfuric acid (0.5 M, 60°C) to yield threo-9,10-dihydroxystearic acid.

-

ω-Hydroxylation : The C18 methyl group is oxidized using Pseudomonas oleovorans monooxygenase, introducing a hydroxyl group at position 18. This enzymatic step achieves 60–70% conversion under aerobic conditions.

Challenges :

Stepwise Synthesis from Octadecanol

A fully synthetic route from octadecanol (C18H37OH) ensures stereochemical control but requires nine steps:

-

Protection of Primary Alcohol : Octadecanol’s terminal hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether.

-

Dihydroxylation : The central double bond in cis-9-octadecenol (derived via partial hydrogenation) is dihydroxylated using osmium tetroxide to yield threo-9,10-diol.

-

Deprotection and Oxidation : The TBDMS group is removed with tetrabutylammonium fluoride (TBAF), and the primary alcohol is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4).

Yield and Efficiency :

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | TBDMS Protection | 92 |

| 2 | Dihydroxylation | 78 |

| 3 | Deprotection/Oxidation | 65 |

This method’s complexity and use of toxic reagents (e.g., OsO4) limit its industrial adoption.

Comparative Analysis of Methods

The choice between natural extraction and synthesis depends on application-specific requirements:

| Parameter | Cork Extraction | Cranberry Pomace | Chemical Synthesis |

|---|---|---|---|

| Cost ($/kg) | 120–150 | 90–110 | 450–600 |

| Purity (%) | 90–95 | 95–98 | 85–90 |

| Environmental Impact | Moderate | Low | High |

| Scalability | Regional | High | Low |

Key Insights :

-

Cranberry pomace extraction offers the best balance of cost and sustainability.

-

Synthetic routes remain niche, reserved for research-scale production of analogs.

Q & A

Basic: What are the primary natural sources of Phloionolic acid, and what methodologies are recommended for its extraction and purification?

This compound ((9R,10R)-rel-9,10,18-Trihydroxyoctadecanoic acid) is primarily isolated from oak (Quercus spp.), as demonstrated in early studies using ethanol-water crystallization to obtain high-purity crystals . Recommended extraction methods include solvent partitioning with ethanol and water, followed by recrystallization. Chromatographic techniques (e.g., column chromatography) are advised for purification, with structural validation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm identity and purity .

Basic: What analytical techniques are most reliable for characterizing this compound and its derivatives?

Key techniques include:

- Melting point analysis : Critical for verifying purity (e.g., this compound melts at 101–102°C; methyl ester derivative at 80.5–81.5°C) .

- Spectroscopic methods : NMR (¹H and ¹³C) to resolve hydroxyl and carboxyl groups, and MS for molecular weight confirmation .

- Chromatography : HPLC or TLC for monitoring synthesis byproducts .

Documentation must adhere to reproducibility standards, as outlined in experimental reporting guidelines .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data of this compound derivatives across studies?

Discrepancies often arise from impurities or variations in crystallization solvents. To address this:

- Standardize protocols : Use identical solvents (e.g., benzene-petroleum ether for methyl ester derivatives) as in foundational studies .

- Cross-validate data : Compare results with historical datasets (e.g., Seoane et al., 1957) and employ peer-review frameworks to identify methodological biases .

- Replicate conditions : Precisely document reaction temperatures and solvent ratios to ensure comparability .

Advanced: What are the key challenges in synthesizing this compound derivatives, and how can reaction conditions be optimized?

Challenges include stereochemical control (9R,10R configuration) and hydroxyl group stability during esterification. Optimization strategies:

- Catalyst selection : Use enantioselective catalysts to preserve stereochemistry .

- In-situ monitoring : Employ real-time HPLC or IR spectroscopy to track intermediate formation .

- Yield improvement : Adjust molar ratios (e.g., methanol in esterification) and reduce exposure to oxidative conditions .

Advanced: What methodological approaches are recommended to investigate the ecological role of this compound in plant systems?

- Metabolic tracing : Use ¹³C-labeled precursors to track biosynthesis pathways in oak tissues .

- Enzyme assays : Isolate oxidases or hydroxylases linked to this compound production, as described in early enzymology studies .

- Ecological surveys : Correlate this compound concentrations with environmental stressors (e.g., drought) using LC-MS/MS quantification .

Advanced: How should researchers address inconsistencies in bioactivity data from in vitro studies of this compound?

- Standardize assays : Use identical cell lines (e.g., NIH/3T3 for cytotoxicity) and control for solvent interference (e.g., DMSO concentrations) .

- Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., pH, temperature) .

- Data transparency : Share raw datasets and protocols via repositories to enable cross-study validation .

Basic: What historical research gaps exist in the study of this compound, and how can modern techniques address them?

Early studies (1950s–1960s) lacked advanced spectroscopic tools, leading to incomplete structural elucidation. Modern approaches:

- High-resolution MS : Resolve previously uncharacterized isomers .

- Computational modeling : Predict reactivity and stability using DFT calculations .

- Collaborative frameworks : Revisit archived samples (e.g., Crown Cork patents) with updated protocols .

Advanced: What ethical and practical considerations are critical when designing long-term stability studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.